2-Amino-3-cyclopropylbenzoic acid
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Overview
Description
2-Amino-3-cyclopropylbenzoic acid is an organic compound characterized by a benzene ring substituted with an amino group at the second position and a cyclopropyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyclopropylbenzoic acid typically involves the following steps:
Nitration: The starting material, 3-cyclopropylbenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitro-3-cyclopropylbenzoic acid.
Reduction: The nitro group is then reduced to an amino group using hydrogen gas in the presence of a palladium catalyst, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Nitration: Utilizing continuous flow reactors for the nitration step to ensure consistent product quality and yield.
Catalytic Hydrogenation: Employing large-scale catalytic hydrogenation reactors for the reduction step, optimizing reaction conditions for maximum efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-cyclopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 2-Nitro-3-cyclopropylbenzoic acid.
Reduction: this compound derivatives.
Substitution: Amides and sulfonamides of this compound.
Scientific Research Applications
2-Amino-3-cyclopropylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclopropylbenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-Amino-3-methylbenzoic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Amino-3-chlorobenzoic acid: Contains a chlorine atom instead of a cyclopropyl group.
2-Amino-3-phenylbenzoic acid: Features a phenyl group in place of the cyclopropyl group.
Uniqueness: 2-Amino-3-cyclopropylbenzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-3-cyclopropylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6H,4-5,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLZTUUYSGRMOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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